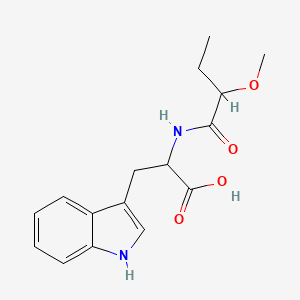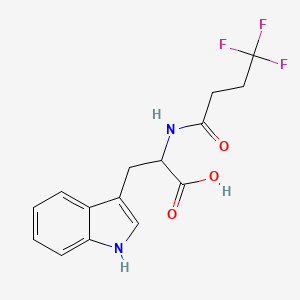
3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid is a complex organic compound that features an indole ring, a methoxybutanoylamino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxybutanoylamino Group: This step involves the acylation of the indole nitrogen with 2-methoxybutanoyl chloride in the presence of a base like triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines depending on the specific reduction conditions.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxybutanoylamino group may enhance the compound’s binding affinity and specificity. Pathways involved include those related to signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
Indole-3-butyric acid: Another plant hormone with a butyric acid side chain.
3-(1H-indol-3-yl)propanoic acid: Lacks the methoxybutanoylamino group, making it less complex.
Uniqueness
3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid is unique due to the presence of the methoxybutanoylamino group, which can significantly alter its chemical properties and biological activity compared to simpler indole derivatives.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-14(22-2)15(19)18-13(16(20)21)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13-14,17H,3,8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGYWOWOHODXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B6662249.png)
![2-Methyl-2-[[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]propanoic acid](/img/structure/B6662252.png)
![2-Methyl-2-[[1-(4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]propanoic acid](/img/structure/B6662259.png)
![3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B6662271.png)
![2-[(4-Chlorophenyl)methyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662273.png)
![2-[cyclopropyl-[2-(5-nitro-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662278.png)
![2-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]acetic acid](/img/structure/B6662281.png)
![2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662309.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid](/img/structure/B6662313.png)
![2-[(2-ethylsulfonylacetyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B6662316.png)
![2-[(4-Chloro-1-methylpyrrole-2-carbonyl)-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662321.png)
![3-(1H-indol-3-yl)-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid](/img/structure/B6662323.png)
![2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662341.png)

